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Compound of Interest

Compound Name:
2-Bromo-1-(3,5-

dihydroxyphenyl)ethanone

Cat. No.: B026491 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is a key intermediate in the synthesis of various

pharmaceuticals and a valuable building block in organic chemistry. Its chemical structure,

featuring a brominated acetyl group attached to a dihydroxyphenyl ring, makes it a versatile

reagent. A thorough understanding of its spectroscopic characteristics is crucial for quality

control, reaction monitoring, and structural confirmation in synthetic processes. This technical

guide provides a summary of the available spectroscopic data (Nuclear Magnetic Resonance -

NMR, Infrared - IR, and Mass Spectrometry - MS) for 2-Bromo-1-(3,5-
dihydroxyphenyl)ethanone, along with detailed experimental protocols for acquiring such

data.
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Property Value

Chemical Name 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

CAS Number 62932-92-7

Molecular Formula C₈H₇BrO₃

Molecular Weight 231.04 g/mol

Appearance (Predicted) Off-white to pale yellow solid

Melting Point (Not available)

Boiling Point (Not available)

Spectroscopic Data
Precise experimental spectroscopic data for 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is

not readily available in publicly accessible databases. Therefore, this section presents

predicted data and analysis based on the compound's structure and data from analogous

compounds. These predictions are intended to guide researchers in interpreting their own

experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to

the aromatic protons, the methylene protons adjacent to the carbonyl and bromine, and the

hydroxyl protons.

Aromatic Protons (Ar-H): The three protons on the phenyl ring are expected to appear in the

range of δ 6.5-7.5 ppm. Due to the substitution pattern, two of the protons will be equivalent,

and one will be unique, likely resulting in two distinct signals. The multiplicity will depend on

the coupling constants between them.

Methylene Protons (-CH₂Br): The two protons of the bromomethyl group are expected to

appear as a singlet in the range of δ 4.0-5.0 ppm.

Hydroxyl Protons (-OH): The two hydroxyl protons will likely appear as a broad singlet. Its

chemical shift can vary significantly depending on the solvent, concentration, and
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temperature, but it is typically expected in the region of δ 5.0-10.0 ppm.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon

framework of the molecule.

Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded and is expected to

appear in the range of δ 190-200 ppm.

Aromatic Carbons (Ar-C): The six aromatic carbons will show signals in the range of δ 100-

160 ppm. The carbons attached to the hydroxyl groups will be the most deshielded within

this region.

Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to have a

chemical shift in the range of δ 30-40 ppm.

¹H NMR (Predicted)

Chemical Shift (δ) ppm Multiplicity

~ 6.5 - 7.5 m

~ 4.0 - 5.0 s

~ 5.0 - 10.0 (broad) s

¹³C NMR (Predicted)

Chemical Shift (δ) ppm Carbon Type

~ 190 - 200 C=O

~ 100 - 160 Aromatic C

~ 30 - 40 -CH₂Br

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups

present in the molecule.
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O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600

cm⁻¹ due to the stretching vibration of the hydroxyl groups, indicating intermolecular

hydrogen bonding.

C=O Stretch: A strong, sharp absorption band is expected around 1680-1700 cm⁻¹

corresponding to the stretching vibration of the carbonyl group.

C-Br Stretch: A weak to medium absorption band in the region of 500-700 cm⁻¹ is

characteristic of the C-Br stretching vibration.

Aromatic C=C Stretch: Medium to weak absorption bands are expected in the region of

1450-1600 cm⁻¹.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of aromatic C-H

stretching.

IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹) Functional Group

3200 - 3600 (broad, strong) O-H (hydroxyl)

~3100 - 3000 Aromatic C-H

1680 - 1700 (strong, sharp) C=O (ketone)

1450 - 1600 Aromatic C=C

500 - 700 C-Br

Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation

pattern of the molecule.

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak.

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly

1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal
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intensity. For C₈H₇⁷⁹BrO₃, the mass would be approximately 230 amu, and for C₈H₇⁸¹BrO₃, it

would be approximately 232 amu.

Fragmentation Pattern: Common fragmentation pathways would involve the loss of a

bromine atom, a bromomethyl radical (•CH₂Br), or a carbonyl group (CO). The fragmentation

of the aromatic ring would also contribute to the overall spectrum.

Mass Spectrometry (Predicted)

m/z Fragment

~230, 232 [C₈H₇BrO₃]⁺ (Molecular ion)

~151 [M - Br]⁺

~123 [M - CH₂Br]⁺

~121 [C₇H₅O₂]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone
A common method for the synthesis of α-bromo ketones is the bromination of the

corresponding ketone. One reported method involves the treatment of 3,5-

dihydroxyacetophenone with cupric bromide in a suitable solvent.[1]

Materials:

3,5-dihydroxyacetophenone

Cupric bromide (CuBr₂)

Ethyl acetate (or other suitable solvent)

Round-bottom flask

Reflux condenser
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Heating mantle

Magnetic stirrer

Procedure:

In a round-bottom flask, dissolve 3,5-dihydroxyacetophenone in ethyl acetate.

Add a stoichiometric amount of cupric bromide to the solution.

Attach a reflux condenser and heat the mixture to reflux with stirring.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature.

Filter the mixture to remove the copper salts.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude product by recrystallization or column chromatography.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of the purified 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone
in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an

NMR tube.

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

¹H NMR Spectroscopy:

Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
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Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2

seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise

ratio.

Process the data by applying a Fourier transform, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy:

Acquire the ¹³C NMR spectrum on the same spectrometer.

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique

carbon.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide

(KBr) and press it into a thin, transparent pellet.

Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated

Total Reflectance (ATR) crystal.

Data Acquisition:

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.
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Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract

it from the sample spectrum.

Mass Spectrometry
Sample Preparation:

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile).

The concentration should be low, typically in the range of µg/mL to ng/mL.

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, often via a direct insertion probe or

through a gas chromatograph (GC-MS).

Use a standard electron energy of 70 eV for ionization.

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z

50-300).

Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound like 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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